2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid
Overview
Description
“2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid” is a compound with the CAS Number: 1083424-35-4. It has a molecular weight of 172.14 . The compound is a powder at room temperature .
Synthesis Analysis
Oxadiazoles, including “this compound”, can be synthesized by cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold .
Molecular Structure Analysis
The InChI Code for “this compound” is 1S/C6H8N2O4/c1-4-7-5 (12-8-4)2-11-3-6 (9)10/h2-3H2,1H3, (H,9,10) .
Physical and Chemical Properties Analysis
The boiling point of “this compound” is predicted to be 489.8±55.0 °C . The density is predicted to be 1.302±0.06 g/cm3 (Temp: 20 °C; Press: 760 Torr) .
Scientific Research Applications
Aldose Reductase Inhibition and Visual Impairment Prevention
A study explored the synthesis and testing of 1,2,4-oxadiazol-5-yl-acetic acids for their ability to inhibit aldose reductase (ALR2), an enzyme implicated in diabetic complications, including cataracts. Compounds with the oxadiazole core showed significant inhibitory activity, with the lead compound demonstrating potential to prevent cataract development in a rat model. This suggests a therapeutic application in managing diabetes-induced visual impairments (La Motta et al., 2008).
Anticancer Activity
Another research avenue involves the synthesis of benzimidazole derivatives incorporating the oxadiazole moiety, which underwent in vitro evaluation for anticancer properties. One compound showed significant activity against a breast cancer cell line, indicating the potential of oxadiazole derivatives as a scaffold for developing new anticancer agents (Salahuddin et al., 2014).
Antimicrobial Agents
The antimicrobial potential of oxadiazole derivatives has been investigated, with several compounds demonstrating significant activity against a range of microbes. This highlights the potential use of these derivatives in developing new antimicrobial agents (Noolvi et al., 2016).
Computational Chemistry and Thermal Cycloreversion Studies
Computational studies on the thermal cycloreversion of oxadiazolines, yielding insights into the mechanistic pathways and the stability of intermediates like carbonyl ylides. These studies are vital for understanding the reactivity and applications of oxadiazole derivatives in synthetic chemistry (Czardybon et al., 2005).
Corrosion Inhibition
Oxadiazole derivatives have also been studied for their potential as corrosion inhibitors, indicating their application in protecting metals from corrosion in acidic environments. This application is significant for industrial processes and materials preservation (Ammal et al., 2018).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H302, H315, H319, H335, and precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Future Directions
The future directions for “2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid” and similar compounds could involve further exploration of their potential therapeutic applications, given their wide range of biological activities . Additionally, their potential as high-energy molecules could be explored .
Mechanism of Action
Target of action
The targets of 1,2,4-oxadiazoles can vary widely depending on the specific compound and its functional groups. Some 1,2,4-oxadiazoles have been found to have anti-infective properties, suggesting they may target microbial enzymes or structures .
Mode of action
The mode of action of 1,2,4-oxadiazoles is also dependent on the specific compound. For anti-infective 1,2,4-oxadiazoles, they may work by inhibiting essential microbial enzymes, disrupting cell wall synthesis, or interfering with DNA replication .
Biochemical pathways
The biochemical pathways affected by 1,2,4-oxadiazoles would be dependent on their specific targets and mode of action. For example, if a 1,2,4-oxadiazole inhibits a microbial enzyme, it could disrupt the biochemical pathway that the enzyme is involved in .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1,2,4-oxadiazoles can vary widely depending on the specific compound. Factors that can influence these properties include the compound’s size, charge, lipophilicity, and the presence of functional groups that can be metabolized .
Result of action
The molecular and cellular effects of 1,2,4-oxadiazoles can include the inhibition of microbial growth (for anti-infective 1,2,4-oxadiazoles), the induction of cell death (for anticancer 1,2,4-oxadiazoles), or other effects depending on the specific compound and its targets .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 1,2,4-oxadiazoles. For example, extreme pH or temperature could potentially denature the compound or its targets, reducing efficacy .
Properties
IUPAC Name |
2-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O4/c1-4-7-5(12-8-4)2-11-3-6(9)10/h2-3H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCLXDMHMZNTZMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)COCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1083424-35-4 | |
Record name | 2-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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